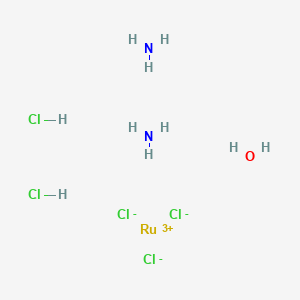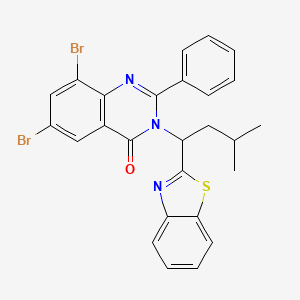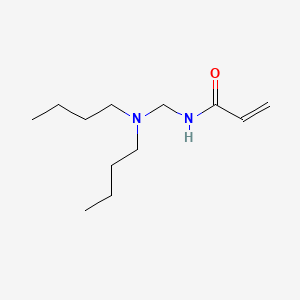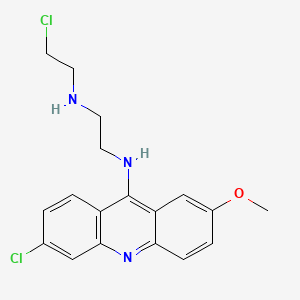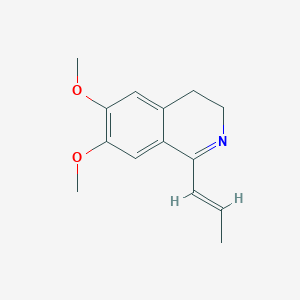
6,7-Dimethoxy-1-(1-propenyl)-3,4-dihydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dimethoxy-1-(1-propenyl)-3,4-dihydroisoquinoline is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of methoxy groups at the 6 and 7 positions and a propenyl group at the 1 position on the isoquinoline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-1-(1-propenyl)-3,4-dihydroisoquinoline typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted benzaldehyde and an amine.
Formation of Isoquinoline Ring: The benzaldehyde undergoes a Pictet-Spengler reaction with the amine to form the isoquinoline ring.
Introduction of Methoxy Groups: Methoxy groups are introduced at the 6 and 7 positions through methylation reactions.
Addition of Propenyl Group: The propenyl group is introduced at the 1 position through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dimethoxy-1-(1-propenyl)-3,4-dihydroisoquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.
Substitution: The methoxy and propenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6,7-Dimethoxy-1-(1-propenyl)-3,4-dihydroisoquinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 6,7-Dimethoxy-1-(1-propenyl)-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, it may interact with DNA and proteins, affecting cellular processes and potentially leading to anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6,7-Dimethoxy-1-(1-propenyl)-1,2,3,4-tetrahydroisoquinoline
- 6,7-Dimethoxy-1-(1-propenyl)-isoquinoline
- 6,7-Dimethoxy-1-(1-propenyl)-quinoline
Uniqueness
6,7-Dimethoxy-1-(1-propenyl)-3,4-dihydroisoquinoline is unique due to its specific substitution pattern and the presence of both methoxy and propenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C14H17NO2 |
|---|---|
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
6,7-dimethoxy-1-[(E)-prop-1-enyl]-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C14H17NO2/c1-4-5-12-11-9-14(17-3)13(16-2)8-10(11)6-7-15-12/h4-5,8-9H,6-7H2,1-3H3/b5-4+ |
InChI-Schlüssel |
OFYJNLHZVWYRCI-SNAWJCMRSA-N |
Isomerische SMILES |
C/C=C/C1=NCCC2=CC(=C(C=C21)OC)OC |
Kanonische SMILES |
CC=CC1=NCCC2=CC(=C(C=C21)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


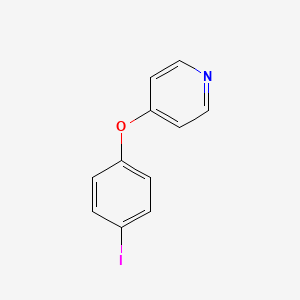
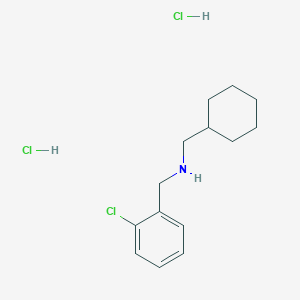

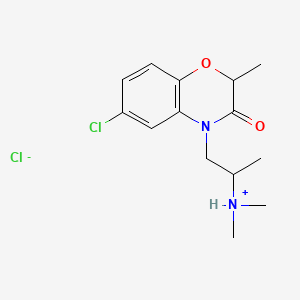
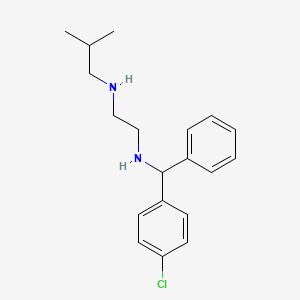
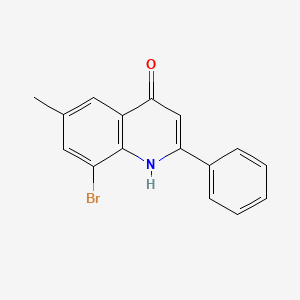
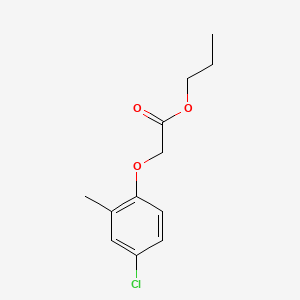


![4-[(5-Fluoro-2-methylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13759786.png)
